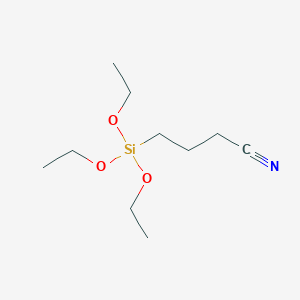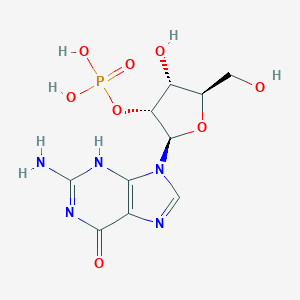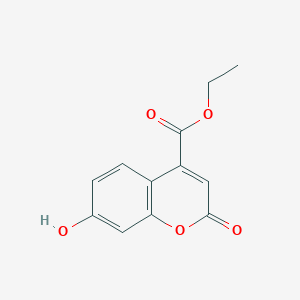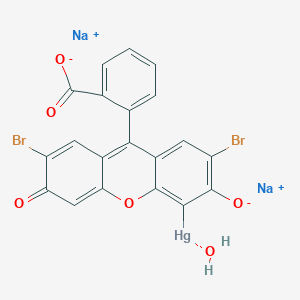
1-methylsulfonylazetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methylsulfonylazetidine is a four-membered nitrogen-containing heterocycle with a sulfonyl group attached to the nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics.
準備方法
Synthetic Routes and Reaction Conditions: 1-methylsulfonylazetidine can be synthesized through various methods. One common approach involves the ring contraction of β-bromo-N-sulfonylpyrrolidinones. This method typically involves nucleophilic addition to the N-activated amide carbonyl group, followed by N–C(O) cleavage to form the azetidine ring . Another method includes the [2+2] cycloaddition reactions, which are efficient for synthesizing functionalized azetidines .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support, such as alumina, has been reported to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 1-methylsulfonylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .
科学的研究の応用
1-methylsulfonylazetidine has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
類似化合物との比較
- Aziridines
- Pyrrolidines
- β-Lactams
1-methylsulfonylazetidine’s unique combination of stability and reactivity, along with its diverse applications, makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
13595-45-4 |
|---|---|
分子式 |
C4H9NO2S |
分子量 |
135.19 g/mol |
IUPAC名 |
1-methylsulfonylazetidine |
InChI |
InChI=1S/C4H9NO2S/c1-8(6,7)5-3-2-4-5/h2-4H2,1H3 |
InChIキー |
RNCROYMBTHIPDN-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC1 |
正規SMILES |
CS(=O)(=O)N1CCC1 |
Key on ui other cas no. |
13595-45-4 |
同義語 |
1-(Methylsulfonyl)azetidine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)









